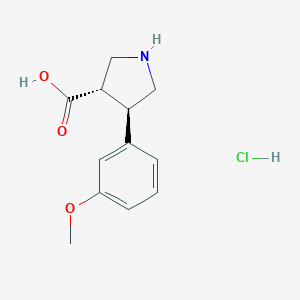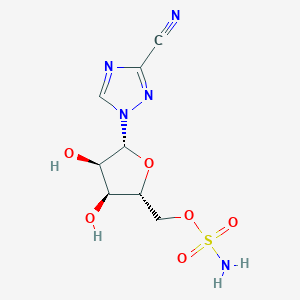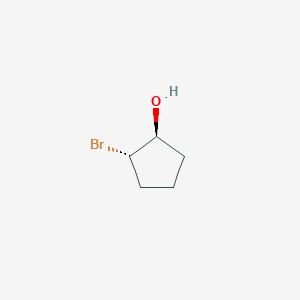
Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-
Vue d'ensemble
Description
Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives and has a molecular formula of C8H8BrN5.
Applications De Recherche Scientifique
Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is not fully understood. However, research has shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Effets Biochimiques Et Physiologiques
Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been found to have an effect on the immune system, and it has been studied for its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- in lab experiments is its potential therapeutic applications. It has been found to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-. One of the directions is to further investigate its mechanism of action, which will help in optimizing its therapeutic potential. Another direction is to study its potential use in the treatment of autoimmune diseases, as it has been found to have an effect on the immune system. Additionally, research can be done to explore its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anticancer and anti-inflammatory properties and has been found to have an effect on the immune system. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Further research is needed to explore its potential use in drug development and the treatment of various diseases.
Propriétés
Numéro CAS |
117718-82-8 |
|---|---|
Nom du produit |
Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- |
Formule moléculaire |
C7H7BrN4 |
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-7-11-4-5(8)12(7)3-2-10-6/h2-4H,1H3,(H,9,10) |
Clé InChI |
IYPYESRWCUEMDJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CN2C1=NC=C2Br |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2Br |
Autres numéros CAS |
117718-82-8 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)









